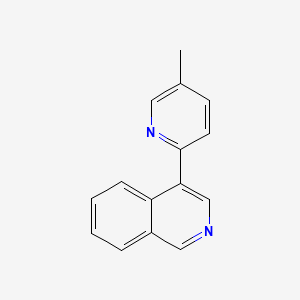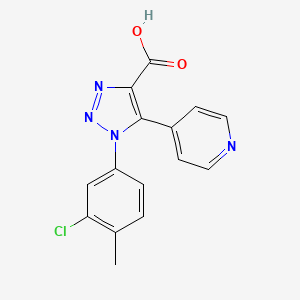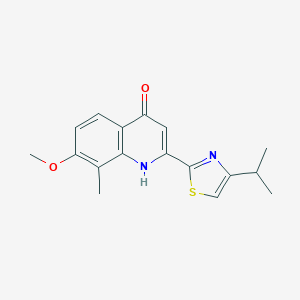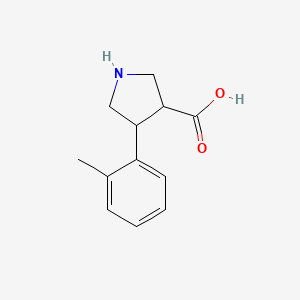
5-(1-甲基哌啶-4-基)-1H-吲唑
描述
5-(1-Methyl-piperidin-4-YL)-1H-indazole, commonly known as MPI, is a novel synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indazole-based synthetic cannabinoids, which are structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
科学研究应用
药物化学
5-(1-甲基哌啶-4-基)-1H-吲唑: 是一种已被探索其潜在治疗特性的化合物。 它在结构上与已知对中枢神经系统受体具有活性的化合物有关,这可能使其成为开发新型神经活性药物的候选药物 . 它的类似物已被研究其对血清素和组胺受体的亲和力,表明其在治疗抑郁症、焦虑症和过敏症等疾病方面的潜在应用 .
有机化学
在有机合成中,5-(1-甲基哌啶-4-基)-1H-吲唑 是一种通用的构建模块。它可以进行各种化学反应,包括烷基化、酰化和铃木偶联,这些反应是构建复杂有机分子的基础。 这使其在合成具有潜在药理活性的各种吲唑衍生物方面具有价值 .
生物化学
5-(1-甲基哌啶-4-基)-1H-吲唑 的生物化学应用与其在调节生物途径中的作用有关。它可用于研究酶抑制、受体-配体相互作用和信号转导过程。 了解这些相互作用可以导致发现新的药物和治疗靶点 .
药理学
在药理学方面,5-(1-甲基哌啶-4-基)-1H-吲唑 及其衍生物由于其对各种受体和酶的潜在调节作用而备受关注。它们可用于开发治疗代谢性疾病、精神疾病和神经退行性疾病等疾病的新疗法。 该化合物对药物代谢和药代动力学的影响也是积极研究的领域 .
神经科学
在神经科学中,5-(1-甲基哌啶-4-基)-1H-吲唑 对于研究神经通路和大脑功能具有重要价值。它有助于理解神经递质在认知过程和情绪调节中的作用。 该领域的研究可能导致对神经疾病治疗的新见解 .
材料科学
虽然不是传统的应用,但5-(1-甲基哌啶-4-基)-1H-吲唑 的结构特征可以在材料科学中进行探索。 它的刚性骨架和功能化的潜力使其成为创造具有特定电子或光学性质的新型有机材料的候选材料 .
环境科学
5-(1-甲基哌啶-4-基)-1H-吲唑 及其衍生物的环境影响是一个越来越受关注的领域。 研究该化合物的生物降解性、毒性和在生态系统中潜在的累积性对于评估其环境足迹和开发更安全的药物至关重要 .
化学工程
在化学工程中,5-(1-甲基哌啶-4-基)-1H-吲唑 可用于优化其合成和纯化的反应条件。 这包括探索催化剂、溶剂和工艺设计,以提高产量、减少废物并增强工业应用的可扩展性 .
作用机制
Target of Action
The primary target of 5-(1-Methyl-piperidin-4-YL)-1H-indazole is the 5-HT6 receptor . This receptor belongs to the serotonin superfamily and is exclusively located in regions of the brain associated with learning and memory .
Mode of Action
5-(1-Methyl-piperidin-4-YL)-1H-indazole acts as an antagonist at the 5-HT6 receptor . This means it binds to the receptor and blocks its activation by serotonin, a neurotransmitter. This blockage can lead to changes in the levels of other neurotransmitters, such as glutamate and acetylcholine .
Biochemical Pathways
The antagonism of the 5-HT6 receptor by 5-(1-Methyl-piperidin-4-YL)-1H-indazole can lead to increased levels of glutamate and acetylcholine in the brain . These neurotransmitters are associated with learning and memory. Therefore, blocking the 5-HT6 receptor can potentially improve cognitive function .
Pharmacokinetics
The lead compound from this series shows potent in vitro binding affinity, functional antagonistic activity at 5-ht6 receptor, good pharmacokinetic profile, excellent selectivity and no cytochrome p450 liabilities .
Result of Action
The molecular and cellular effects of 5-(1-Methyl-piperidin-4-YL)-1H-indazole’s action are primarily related to its antagonistic effect on the 5-HT6 receptor. By blocking this receptor, the compound can influence the levels of other neurotransmitters in the brain, potentially leading to improved cognitive function .
生化分析
Biochemical Properties
5-(1-Methyl-piperidin-4-YL)-1H-indazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing the metabolic pathways of other substances. Additionally, 5-(1-Methyl-piperidin-4-YL)-1H-indazole has shown binding affinity to certain receptor proteins, which can modulate signal transduction pathways .
Cellular Effects
The effects of 5-(1-Methyl-piperidin-4-YL)-1H-indazole on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) . This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For instance, 5-(1-Methyl-piperidin-4-YL)-1H-indazole has been shown to affect the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, 5-(1-Methyl-piperidin-4-YL)-1H-indazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in either inhibition or activation of enzyme function, depending on the context . Additionally, 5-(1-Methyl-piperidin-4-YL)-1H-indazole can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(1-Methyl-piperidin-4-YL)-1H-indazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(1-Methyl-piperidin-4-YL)-1H-indazole remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of temporal dynamics in its biochemical analysis .
属性
IUPAC Name |
5-(1-methylpiperidin-4-yl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-16-6-4-10(5-7-16)11-2-3-13-12(8-11)9-14-15-13/h2-3,8-10H,4-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMVGZWZVMGNTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC3=C(C=C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678279 | |
| Record name | 5-(1-Methylpiperidin-4-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885272-53-7 | |
| Record name | 5-(1-Methylpiperidin-4-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B1454124.png)


![4-(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid](/img/structure/B1454128.png)







